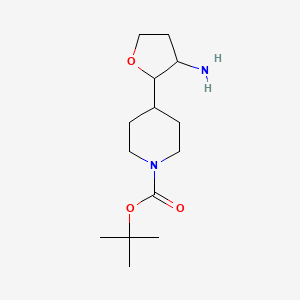

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H26N2O3 |

|---|---|

Molecular Weight |

270.37 g/mol |

IUPAC Name |

tert-butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-10(5-8-16)12-11(15)6-9-18-12/h10-12H,4-9,15H2,1-3H3 |

InChI Key |

IDWVGGMOYJZQRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Steps

Step 1: Formation of the Boc-protected piperidine core

The starting material is often 4-piperidinol or 3-(4-piperidinyl)propanol, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine, typically in solvents like dichloromethane or 1,4-dioxane at temperatures ranging from 0°C to room temperature. This step yields tert-butyl 4-(hydroxyalkyl)piperidine-1-carboxylate intermediates with high yields (82–88%) under mild conditions.

Step 2: Introduction of the oxolane ring with amino substitution

The aminooxolan substituent is introduced via nucleophilic substitution or ring-opening reactions involving lactones or epoxides that bear the oxolane ring. For example, contacting a lactone intermediate with appropriate amines under controlled temperature (10–25°C) and prolonged reaction times (up to 15 hours), followed by heating (48–53°C) can yield the amino-substituted oxolane moiety attached to the piperidine ring.

Step 3: Stereoselective control

The stereochemistry at the oxolane ring (e.g., (2R,3S)-configuration) is controlled by the choice of chiral starting materials or by stereoselective catalytic steps. The use of chiral auxiliaries or catalysts is critical to obtain the desired enantiomer with high optical purity.

Step 4: Purification and characterization

The product is typically purified by column chromatography using silica gel with eluents such as ethyl acetate/cyclohexane mixtures. Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy, including ^13C NMR (chemical shifts in the range δ 28–166 ppm), and mass spectrometry to confirm molecular weight and purity.

Industrial Scale Considerations

Industrial synthesis adapts the laboratory protocols to larger scale by optimizing reaction times, temperatures, and reagent stoichiometries. Continuous flow chemistry and automated reactors are employed to improve reproducibility and yield. The use of anhydrous conditions and inert atmospheres prevents side reactions and degradation during scale-up.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection | Di-tert-butyl dicarbonate, NaOH or base, DCM or dioxane, 0–25°C, 2–16 h | 82–88 | Mild conditions, high yield |

| 2 | Aminooxolane introduction | Lactone or epoxide + amine, carbonate base, 10–53°C, 0.5–15 h | Variable | Stereoselective step, temperature sensitive |

| 3 | Purification | Silica gel chromatography, EtOAc/cyclohexane mixtures | — | Ensures product purity |

NMR Spectroscopy: ^13C NMR data show characteristic chemical shifts for the Boc carbonyl (~154–155 ppm), oxolane carbons (~55 ppm), and tert-butyl carbons (~28 ppm). These data confirm the incorporation of the Boc group and the oxolane ring.

Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the identity of the compound.

Stereochemical Purity: Optical rotation and chiral chromatography confirm the stereochemical integrity of the aminooxolane substituent.

Reaction Optimization: Studies indicate that maintaining reaction temperatures below 25°C during the amination step improves selectivity and yield, while prolonged heating at moderate temperatures (48–53°C) ensures completion without decomposition.

The preparation of tert-butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate involves a carefully controlled multi-step synthetic process:

Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate under basic conditions.

Introduction of the aminooxolane substituent via nucleophilic ring-opening or lactone aminolysis under temperature-controlled conditions.

Purification by chromatography and characterization by NMR and mass spectrometry.

Industrial adaptation of these methods focuses on reaction optimization, scale-up, and automation to achieve high yields and purity.

This synthetic framework is supported by detailed experimental data and spectral analyses from patent literature and peer-reviewed research, ensuring a robust and reproducible preparation method for this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Chemical Formula : C₁₅H₂₃N₃O₂

- CAS No.: 1707580-61-7

- Key Features: Replaces the 3-aminooxolan group with a pyridin-3-yl substituent. Safety Data: No GHS classification or hazard labels reported, suggesting low acute toxicity under standard handling conditions .

tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

- Chemical Formula : C₂₅H₃₁N₇O₄

- Elemental analysis (obs. vs. calc.) reveals minor deviations (e.g., C: 60.34% vs. 60.84%), likely due to hydration or impurities . The extended heterocyclic framework suggests applications as kinase inhibitors or anticancer agents.

tert-Butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate

- Key Features: Substitutes the amino group with a cyano (-CN) moiety and replaces oxolan-2-yl with 4-oxooxolan-3-yl. The cyano group enhances electrophilicity, enabling nucleophilic additions in synthetic pathways.

tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

- CAS No.: 120871-73-0

- Key Features :

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Utility: The Boc group in all compounds ensures stability during multi-step syntheses. For example, the cyano variant enables click chemistry, while the allyl-pyrrolidine derivative supports polymerization.

- Biological Relevance : The pyridine-containing analog lacks overt toxicity, making it suitable for in vitro studies. In contrast, the pyrazolo-pyrimidine-indazole compound shows promise in targeted therapy due to its heterocyclic diversity.

- Limitations: Data gaps exist for this compound itself, including crystallographic data (cf. SHELX refinements in ) and detailed toxicity profiles.

Biological Activity

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate, also known by its CAS number 123855-51-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 215.29 g/mol. The compound features a piperidine ring, which is known for its significance in drug design due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 123855-51-6 |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Boiling Point | Not available |

| H-bond Acceptors | 3 |

| H-bond Donors | 1 |

Pharmacological Screening

Recent studies have indicated that compounds related to this compound exhibit various pharmacological activities. For instance, derivatives of piperidine compounds have been shown to inhibit specific enzyme activities and modulate receptor functions, which are critical in the treatment of diseases such as inflammation and cancer.

- NLRP3 Inhibition : A study demonstrated that structural modifications on piperidine derivatives could lead to significant inhibition of the NLRP3 inflammasome, a key player in inflammatory responses. The compound's ability to reduce IL-1β release was noted, indicating potential anti-inflammatory properties .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens, suggesting that the piperidine scaffold may enhance membrane permeability or disrupt cellular processes in bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications at the piperidine nitrogen or the carboxylate group can significantly impact binding affinity and selectivity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxymethyl | Increased solubility and bioavailability |

| Substitution at position 4 | Enhanced receptor binding affinity |

| Variation in alkyl groups | Altered pharmacokinetic properties |

Case Study 1: In Vitro Evaluation

A series of experiments were conducted to evaluate the anti-inflammatory effects of this compound in LPS-stimulated macrophages. The results showed a dose-dependent reduction in IL-1β levels, with significant inhibition observed at concentrations above 10 µM .

Case Study 2: Antimicrobial Testing

In another study, derivatives including tert-butyl 4-(3-aminooxolan-2-yl)piperidine were tested against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.